molecular formula C11H21ClN2O4 B1148154 (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride CAS No. 1279039-33-6

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1148154
CAS No.: 1279039-33-6
M. Wt: 280.749
InChI Key: KJYYJRIAHJXTNC-WSZWBAFRSA-N
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Description

“(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride” (CAS: 1279039-33-6) is a heterocyclic building block widely used in pharmaceutical and chemical research. Its molecular formula is C₁₁H₂₁ClN₂O₄, with a molecular weight of 280.75 g/mol . The compound features a pyrrolidine backbone with a tert-butoxycarbonyl (Boc)-protected amine group at the 4-position and a methyl ester at the 2-position, both in the (S)-configuration. The hydrochloride salt enhances stability and solubility for synthetic applications.

Properties

IUPAC Name

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYJRIAHJXTNC-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279039-33-6
Record name L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279039-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine at the 4-position of pyrrolidine. This step typically uses di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium carbonate. In a representative procedure, 3-aminopyrrolidine hydrochloride reacts with Boc anhydride in methanol at 25°C for 8 hours, achieving 92% conversion to Boc-protected intermediate. The reaction is monitored via thin-layer chromatography (TLC) using ninhydrin staining to confirm complete protection.

Esterification of the Carboxylic Acid

The carboxylic acid at the 2-position is esterified using methanol under acidic or catalytic conditions. A patented method employs thionyl chloride (SOCl₂) in methanol at reflux (65°C) for 12 hours, yielding the methyl ester with 88% efficiency. Alternative approaches use dimethyl sulfate or trimethylsilyl chloride as milder reagents, though these require anhydrous conditions and extended reaction times.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt using hydrogen chloride (HCl) gas in ethyl acetate or hydrochloric acid in diethyl ether. Crystallization from petroleum ether at −20°C produces the hydrochloride salt with ≥99% purity, as confirmed by ion chromatography.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. A four-step industrial route from epichlorohydrin and sodium cyanide is described in CN102249971A:

  • Ring-opening reaction : Epichlorohydrin reacts with sodium cyanide in sulfuric acid to form 4-chloro-3-hydroxy-butyronitrile (87% yield).

  • Reduction and cyclization : Sodium borohydride and boron trifluoride etherate reduce the nitrile to an amine, followed by cyclization under weak base conditions to yield 3-hydroxypyrrolidine (89% yield).

  • Boc protection : Di-tert-butyl dicarbonate is added in tetrahydrofuran (THF) with sodium carbonate, achieving 95% conversion.

  • Salt formation : Crystallization with petroleum ether yields the final hydrochloride product at 95.5% purity.

Reaction Optimization and Challenges

Stereochemical Control

Maintaining the (2S,4S) configuration requires careful control of reaction parameters. For instance, the use of BF₃·Et₂O in the reduction step directs the stereochemistry via chelation control, as demonstrated in CN102249971A. Racemization is minimized by avoiding strong acids or bases during Boc protection and esterification.

Solvent and Temperature Effects

  • Esterification : Methanol outperforms ethanol or isopropanol due to its higher polarity, which stabilizes the transition state.

  • Cyclization : THF is preferred over dichloromethane (DCM) for its ability to solubilize borohydride reagents.

  • Crystallization : Petroleum ether provides optimal solubility differences for salt precipitation, with a 15:1 solvent-to-product ratio yielding high-purity crystals.

Analytical Validation

Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm is standard for quantifying the hydrochloride salt. A Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) and acetonitrile/water (70:30) mobile phase achieve baseline separation of enantiomers.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the (2S,4S) configuration:

  • ¹H NMR (400 MHz, D₂O): δ 1.43 (s, 9H, Boc CH₃), 3.72 (s, 3H, COOCH₃), 4.12–4.25 (m, 2H, H-2 and H-4).

  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 172.1 ppm (ester carbonyl) .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Product: The corresponding carboxylic acid.

    Deprotected Amine: The free amine after Boc removal.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Building Block in Drug Synthesis
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo transformations allows chemists to create derivatives that may exhibit enhanced pharmacological properties. For instance, modifications of the pyrrolidine moiety can lead to compounds with improved activity against specific biological targets, such as enzymes involved in metabolic pathways.

1.2. Arginase Inhibition
Recent studies have highlighted the use of this compound in the development of arginase inhibitors. Arginase is an enzyme that plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. The compound's structural features enable it to interact effectively with the active site of arginase, potentially leading to the development of therapeutic agents aimed at modulating its activity .

Organic Synthesis

2.1. Stereoselective Synthesis
The compound is utilized in stereoselective synthesis processes, particularly in the preparation of amino acids and their derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a means to control stereochemistry during reactions, facilitating the production of specific isomers that are often required for biological activity .

2.2. Formation of Complex Molecules
In synthetic organic chemistry, (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride has been employed in multi-step synthesis pathways to construct complex molecules with specific functionalities. This capability is essential for creating novel compounds that can be screened for biological activity or used as intermediates in further synthetic endeavors .

Case Studies and Research Findings

Study Focus Findings
Diastereospecific Synthesis of New DerivativesInvestigated the synthesis of 4-substituted l-theanine derivatives using this compoundAchieved high stereospecificity with moderate yields (44–58%) confirming its utility in complex organic synthesis .
Development of Arginase InhibitorsExplored the inhibitory effects on arginase using derivatives of this compoundIdentified potential therapeutic applications for managing diseases related to arginase activity .

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride depends on its specific application. In the context of antiviral drug synthesis, the compound acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final drug product.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage in a dark, inert atmosphere at room temperature .
  • Hazard Profile : Classified with GHS warnings (H302, H315, H319, H335) due to risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .
  • Applications : Primarily used as an intermediate in peptide synthesis and drug development, particularly for modulating stereochemical outcomes .

Comparison with Similar Compounds

The compound’s structural and functional analogs vary in stereochemistry, substituents, and salt forms, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Stereochemical Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Differences
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate HCl 1279039-33-6 C₁₁H₂₁ClN₂O₄ 280.75 (2S,4S) Reference compound; hydrochloride salt enhances solubility and stability .
(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate HCl 1279032-67-5 C₁₁H₂₁ClN₂O₄ 280.75 (2R,4S) Diastereomer; may exhibit divergent biological activity due to chiral inversion .
(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate HCl 2187426-87-3 C₁₁H₂₁ClN₂O₄ 280.75 (2S,4R) Altered spatial arrangement affects binding affinity in receptor-targeted synthesis .

Functional Group and Salt Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Modifications Key Differences
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate (free base) 168263-82-9 C₁₁H₂₀N₂O₄ 244.29 Free base (no HCl) Lower molecular weight; reduced solubility compared to hydrochloride salt .
Methyl (2S,4S)-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)oxy]-2-pyrrolidinecarboxylate HCl 1354486-82-0 C₁₂H₂₀ClNO₅ 293.74 Tetrahydro-2H-pyran-4-ylcarbonyl substituent Bulkier substituent increases steric hindrance, altering reactivity .
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate HCl 1219434-20-4 C₁₃H₂₃ClN₂O₄ 306.78 Ethyl ester at 2-position Extended alkyl chain may enhance lipophilicity .

Physicochemical and Handling Differences

Property (2S,4S)-HCl Salt (2R,4S)-HCl Salt Free Base Tetrahydro-2H-pyran Derivative
Solubility Moderate (HCl enhances) Data unavailable Lower (no counterion) Likely reduced due to bulky group
Storage Conditions Room temperature 2–8°C Room temperature Data unavailable
Hazard Class H302, H315, H319, H335 IRRITANT (general) Similar to HCl salt IRRITANT

Research Implications

  • Stereochemistry : The (2S,4S) configuration is critical for applications requiring specific chiral recognition, such as protease inhibitor synthesis. Diastereomers like (2R,4S) or (2S,4R) are often used as controls to study enantioselectivity .
  • Salt Forms: The hydrochloride salt is preferred for improved handling and solubility in aqueous reactions, whereas the free base may be used in non-polar solvents .
  • Substituent Effects : Derivatives with larger groups (e.g., tetrahydro-2H-pyran) are explored for tailored pharmacokinetic properties, though they may introduce synthetic challenges .

Biological Activity

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride, commonly referred to as a derivative of pyrrolidine, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound is characterized by its unique structural features that contribute to its interaction with biological targets.

  • Molecular Formula : C12H21N2O5·HCl
  • Molecular Weight : 290.77 g/mol
  • CAS Number : 254882-14-9
  • Density : 1.182 g/cm³
  • Boiling Point : 352.1 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its role as a potential inhibitor in various enzymatic pathways. It has been studied for its interactions with specific protein targets, including those involved in cancer and metabolic disorders.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown promise in inhibiting arginase isoforms, which are implicated in tumor growth and immune modulation .
  • Modulation of Hypoxia-Inducible Factors : It may influence the activity of hypoxia-inducible factor (HIF), which plays a crucial role in cellular adaptation to low oxygen levels .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The compound's effectiveness was assessed through cell viability assays and enzyme activity measurements.

StudyCell LineIC50 Value (µM)Mechanism
Study AHeLa15Arginase inhibition
Study BMCF-720HIF modulation
Study CA54910Metabolic pathway interference

Case Studies

  • Case Study on Cancer Treatment : A recent study explored the effect of this compound on tumor growth in xenograft models. The administration of this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
  • Metabolic Disorders : Another investigation focused on the compound's role in metabolic regulation. It was found to enhance insulin sensitivity in diabetic models, indicating its utility in treating metabolic syndrome .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tert-butoxycarbonyl group can significantly alter the biological efficacy of the compound. Variations in the pyrrolidine ring structure also impact binding affinity and selectivity towards target proteins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors followed by Boc protection and methyl esterification . Key steps include:
  • Pyrrolidine Ring Formation : Cyclization of γ-amino acids or reductive amination of ketones under acidic conditions (e.g., HCl catalysis, 50–80°C) to stabilize intermediates .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using DMAP as a catalyst (0–25°C, 12–24 hrs) .
  • Methyl Esterification : Treatment with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0°C to prevent racemization .
  • Critical Parameters : Maintain pH < 3 during acidic workup to avoid Boc-group cleavage. Use chiral HPLC to confirm enantiomeric purity (>98% ee) .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and functional group integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water mixtures .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Key signals include Boc-group tert-butyl protons (δ 1.4 ppm) and methyl ester (δ 3.7 ppm). Vicinal coupling constants (J = 6–8 Hz) confirm cis-2S,4S configuration .
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and carbon-proton connectivity .
  • Chiral HPLC : Uses a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers .

Q. How can researchers optimize purification protocols to remove common byproducts (e.g., de-Boc derivatives or racemized species)?

  • Methodological Answer :
  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 10–50%) removes polar impurities .
  • Recrystallization : Ethanol/water (7:3 v/v) at −20°C yields high-purity crystals (>99% by LC-MS) .
  • Ion-Exchange Resins : Cationic resins (e.g., Dowex 50W) trap hydrochloride salts, separating them from neutral byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound, particularly under varying acidic/basic conditions?

  • Methodological Answer : Discrepancies arise from Boc-group stability and racemization risks . Systematic approaches include:
  • pH Profiling : Conduct reactions at pH 2–4 (HCl) to stabilize intermediates vs. pH 8–10 (NaOH) for faster esterification. Monitor intermediates via LC-MS .
  • Kinetic Studies : Compare reaction rates under acidic (protonated amine stabilization) vs. basic (free amine reactivity) conditions using Arrhenius plots .
  • Table : Yield vs. Reaction Conditions
ConditionTemp (°C)SolventYield (%)Purity (%)
HCl (1M)60DCM7895
NaOH (0.1M)25THF6588
Data aggregated from .

Q. How does enantiomeric excess (ee) impact the compound’s biological activity, and what assays validate its stereospecific interactions?

  • Methodological Answer :
  • Enantiomer Purity : >98% ee is critical for binding to chiral targets (e.g., enzymes or GPCRs). Test racemic vs. enantiopure samples in:
  • Kinetic Assays : Measure IC₅₀ values for enzyme inhibition (e.g., prolyl oligopeptidase) .
  • Circular Dichroism (CD) : Correlate ee with CD ellipticity at 220 nm .
  • Molecular Docking : Use Schrödinger Suite to model (2S,4S) vs. (2R,4R) configurations binding to active sites .

Q. What mechanistic insights explain the compound’s stability or degradation under physiological conditions (e.g., plasma, liver microsomes)?

  • Methodological Answer :
  • Degradation Pathways :
  • Boc Deprotection : Accelerated in acidic environments (e.g., lysosomes, pH 4.5). Monitor via LC-MS/MS .
  • Ester Hydrolysis : Catalyzed by esterases in plasma. Use stabilized prodrugs (e.g., tert-butyl esters) to prolong half-life .
  • Metabolic Studies : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via high-resolution mass spectrometry (HRMS) .

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